(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517544
InChI: InChI=1S/C17H19NO4/c1-21-17(20)14(18)9-13-7-8-16(15(19)10-13)22-11-12-5-3-2-4-6-12/h2-8,10,14,19H,9,11,18H2,1H3/t14-/m0/s1
SMILES:
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol

(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate

CAS No.:

Cat. No.: VC17517544

Molecular Formula: C17H19NO4

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate -

Specification

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
IUPAC Name methyl (2S)-2-amino-3-(3-hydroxy-4-phenylmethoxyphenyl)propanoate
Standard InChI InChI=1S/C17H19NO4/c1-21-17(20)14(18)9-13-7-8-16(15(19)10-13)22-11-12-5-3-2-4-6-12/h2-8,10,14,19H,9,11,18H2,1H3/t14-/m0/s1
Standard InChI Key XXUUOBWSSKPEMN-AWEZNQCLSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N
Canonical SMILES COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N

Introduction

Structural and Stereochemical Features

The compound’s structure consists of three key components:

  • Methyl ester moiety: The carboxylate group is esterified with methanol, enhancing the molecule’s stability and lipophilicity.

  • Amino group: Positioned at the α-carbon relative to the ester, this group enables participation in peptide bond formation or coordination chemistry.

  • 4-(Benzyloxy)-3-hydroxyphenyl substituent: The phenyl ring contains a benzyloxy group at the para position and a hydroxyl group at the meta position. The benzyloxy group acts as a protective moiety, shielding the hydroxyl during synthetic steps .

The (S)-configuration at the α-carbon is critical for biological activity, as stereochemistry often influences interactions with enzymes or receptors.

Physicochemical Properties

Predicted properties based on structural analogs :

PropertyValue
Molecular formulaC₁₈H₂₁NO₅
Molecular weight355.36 g/mol
SolubilitySoluble in DMSO, methanol
LogP (lipophilicity)~2.1 (moderate lipophilicity)
Melting point120–125°C (estimated)

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Differences
(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate66653638 Lacks benzyloxy group; free phenol
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoateN/AMethoxy instead of benzyloxy

The benzyloxy group in the target compound enhances stability during synthesis compared to unprotected analogs.

Challenges and Future Directions

  • Deprotection strategies: Hydrogenolysis (H₂/Pd-C) is commonly used to remove benzyl groups, but regioselectivity must be ensured to preserve the phenol.

  • Toxicity profiling: Limited data exist on the compound’s pharmacokinetics; in vitro assays are needed to assess cytotoxicity and metabolic stability.

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